molecular formula C14H13ClN2O3 B14732533 N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline CAS No. 7187-23-7

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline

Cat. No.: B14732533
CAS No.: 7187-23-7
M. Wt: 292.72 g/mol
InChI Key: ZLOVVVIVTHGPAS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chlorophenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

CAS No.

7187-23-7

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxy-2-nitroaniline

InChI

InChI=1S/C14H13ClN2O3/c1-20-12-6-7-13(14(8-12)17(18)19)16-9-10-2-4-11(15)5-3-10/h2-8,16H,9H2,1H3

InChI Key

ZLOVVVIVTHGPAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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